molecular formula C23H15Cl3N2O2 B2797226 (2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380476-48-2

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2797226
CAS No.: 380476-48-2
M. Wt: 457.74
InChI Key: KXRQYIYLDGQGFV-UHFFFAOYSA-N
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Description

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 3,5-dichlorophenyl amide moiety, and a 2-chlorobenzyloxy-substituted phenyl ring. Such compounds are typically synthesized via Knoevenagel condensation, a method widely employed for generating α,β-unsaturated carbonyl systems . The electron-withdrawing cyano and chloro groups likely enhance electrophilicity, influencing reactivity and interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O2/c24-18-10-19(25)12-20(11-18)28-23(29)17(13-27)8-15-4-3-6-21(9-15)30-14-16-5-1-2-7-22(16)26/h1-12H,14H2,(H,28,29)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQYIYLDGQGFV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 2-chlorophenylmethoxyphenyl intermediate, followed by the introduction of the cyano and dichlorophenyl groups through various chemical reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, leading to different products.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups into the aromatic rings, leading to a variety of substituted products.

Scientific Research Applications

(2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to investigate its effects on various biological systems.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound’s 3,5-dichlorophenyl and 2-chlorobenzyloxy groups likely enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Bulkier Substituents: Compounds with thiophene or thiocarbonohydrazide moieties (e.g., ) exhibit reduced conformational flexibility compared to the target compound’s simpler phenyl backbone.

ADMET Considerations

  • Metabolic Stability: The dimethylamino group in ’s compound could enhance solubility but may also introduce metabolic liabilities (e.g., N-demethylation) absent in the target compound .

Biological Activity

The compound (2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of the compound is C24H18Cl2N2OC_{24}H_{18}Cl_2N_2O, with a molecular weight of 439.32 g/mol. Its structure features a cyano group and dichlorophenyl moieties, which contribute to its biological activity.

Research indicates that compounds similar to this one often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling and are involved in numerous physiological processes. The compound may act as an agonist or antagonist at specific GPCRs, influencing pathways related to inflammation and cancer progression .
  • Enzyme Inhibition : The presence of the cyano group suggests potential inhibitory activity against certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For example, acrylamide derivatives have demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties. Studies on similar compounds indicate that they can reduce the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways, thereby mitigating inflammation in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Study on Cell Lines : A study evaluated the effects of a related acrylamide compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting potential therapeutic applications in breast cancer treatment .
  • In Vivo Models : In animal models of inflammation, administration of similar compounds resulted in reduced edema and pain response, supporting their role as anti-inflammatory agents. These findings highlight the necessity for further investigation into their pharmacokinetics and therapeutic indices .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionInhibition of COX enzymes

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-{3-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde. A typical procedure involves:

Reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (10 mmol) with 3-[(2-chlorobenzyl)oxy]benzaldehyde (11 mmol) in toluene.

Adding catalytic piperidine (0.35 mL) and acetic acid (1.3 mL) under reflux for 5–6 hours .

Purifying the product via recrystallization (e.g., ethanol) to achieve yields of 72–94% .
Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent selection for recrystallization.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • IR Spectroscopy : Confirm the presence of acrylamide (C=O stretch ~1650 cm⁻¹), cyano (C≡N ~2200 cm⁻¹), and ether (C-O ~1250 cm⁻¹) groups .
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), chlorobenzyl methylene (δ 4.5–5.0 ppm), and acrylamide NH (δ 10–12 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values) and compare to ascorbic acid as a positive control .
  • Anti-inflammatory Activity : Assess inhibition of carrageenan-induced paw edema in rodent models, measuring edema reduction (%) at 3–6 hours post-administration .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., MCF7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for substitutions on the phenyl rings?

  • Methodological Answer :

Synthesize analogs with variations in:

  • Chlorine position : Compare 2-chlorobenzyl vs. 3-chlorobenzyl substitutions on anti-inflammatory activity .
  • Dichlorophenyl group : Replace 3,5-dichlorophenyl with trifluoromethyl or brominated groups to assess hydrophobicity and steric effects .

Use molecular docking to predict binding affinities to targets like ERRα (estrogen-related receptor alpha) or TPC2 ion channels .

Correlate substituent electronic properties (Hammett σ values) with bioactivity trends .

Q. How should contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., MCF7 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., fluorescence vs. absorbance) .
  • Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .
  • Mechanistic Follow-up : Use siRNA knockdown or overexpression models to confirm target engagement (e.g., ERRα dependency in cancer proliferation) .

Q. What strategies are recommended for mechanistic studies of its biological activity?

  • Methodological Answer :

Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., ERRα-regulated metabolic genes) .

Protein Interaction Studies : Use co-immunoprecipitation (Co-IP) to validate binding to targets like TPC2 or ERRα .

In Vivo Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using LC-MS/MS .

Data Contradiction Analysis

Q. Why do antioxidant activities vary significantly between analogs with similar substituents?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance radical scavenging by stabilizing intermediate radicals, while electron-donating groups (e.g., -OCH₃) may reduce activity .
  • Solubility Factors : Hydrophobic substituents (e.g., 3,5-dichlorophenyl) may limit aqueous solubility, reducing apparent activity in DPPH assays .
  • Dose-Response Validation : Repeat assays at multiple concentrations (e.g., 10–100 µM) to confirm IC₅₀ reproducibility .

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